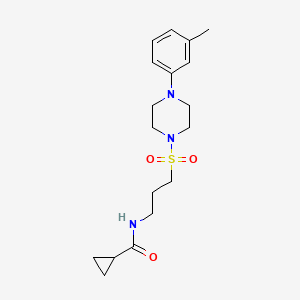
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide: is a complex organic compound that features a piperazine ring substituted with a m-tolyl group, a sulfonyl group, and a cyclopropanecarboxamide moiety
作用機序
Target of Action
The primary targets of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide are the α1- and α2-adrenoceptors . These receptors play a crucial role in the regulation of the sympathetic nervous system, which is associated with several components of the metabolic syndrome, such as hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis .
Mode of Action
This compound acts as a non-selective antagonist of α1B and α2A-adrenoceptors . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, the α1- and α2-adrenoceptors . This means that the compound prevents these receptors from activating, thereby inhibiting the sympathetic nervous system .
Biochemical Pathways
The inhibition of the α1- and α2-adrenoceptors by this compound can lead to improvements in disrupted lipid and carbohydrate profiles . This is because these receptors are involved in the regulation of metabolic processes, including the metabolism of lipids and carbohydrates . Therefore, blocking these receptors can help to correct imbalances in these metabolic pathways .
Result of Action
The result of the compound’s action is a reduction in the level of triglycerides and glucose in the plasma . This suggests that the compound could have potential benefits in the treatment of conditions associated with elevated glucose and triglyceride levels, such as metabolic syndrome .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the m-Tolyl Group: The m-tolyl group is introduced via electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions using sulfonyl chlorides.
Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the attachment of the cyclopropanecarboxamide moiety through amide bond formation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Biology:
Receptor Binding Studies: It can be used to study binding interactions with various biological receptors, particularly those involving piperazine derivatives.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting neurological and metabolic disorders.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific functional properties.
類似化合物との比較
- N-(3-((4-(o-tolyl)piperazin-1-yl)sulfonyl)propyl)pyrrolidin-2-one
- N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide
Comparison:
- Structural Differences: While similar in having a piperazine ring and sulfonyl group, these compounds differ in the substituents attached to the piperazine ring and the nature of the amide moiety.
- Unique Features: N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is unique due to its cyclopropanecarboxamide moiety, which may confer distinct pharmacological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-4-2-5-17(14-15)20-9-11-21(12-10-20)25(23,24)13-3-8-19-18(22)16-6-7-16/h2,4-5,14,16H,3,6-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDORITSBZRMWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














